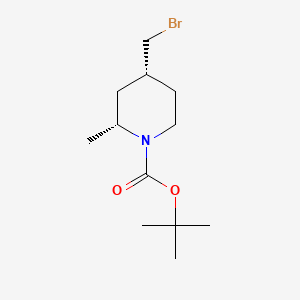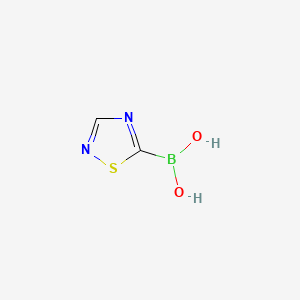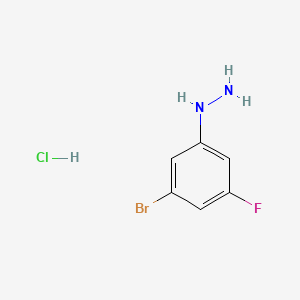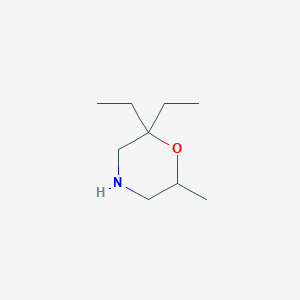![molecular formula C6H8BF3O2 B13471509 (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13471509.png)
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Trifluoromethyl)bicyclo[111]pentan-1-yl)boronic acid is a unique organoboron compound characterized by its bicyclic structure and the presence of a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid typically involves the following steps:
Formation of the Bicyclic Structure: The bicyclo[1.1.1]pentane core is synthesized through a series of cyclization reactions. One common method involves the use of a [1.1.1]propellane precursor, which undergoes a radical cyclization to form the bicyclic structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Boronic Acid Functionalization: The final step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using boron reagents such as bis(pinacolato)diboron (B2Pin2) under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the development of bioactive molecules and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
類似化合物との比較
Similar Compounds
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)amine: Similar structure but with an amine group instead of a boronic acid group.
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
Uniqueness
The presence of the boronic acid group in (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid makes it unique compared to its analogs. This functional group allows for versatile chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H8BF3O2 |
|---|---|
分子量 |
179.93 g/mol |
IUPAC名 |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boronic acid |
InChI |
InChI=1S/C6H8BF3O2/c8-6(9,10)4-1-5(2-4,3-4)7(11)12/h11-12H,1-3H2 |
InChIキー |
SEWYXHGWDFGYAU-UHFFFAOYSA-N |
正規SMILES |
B(C12CC(C1)(C2)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)
![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)

![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
![tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)
![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)

![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)


![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)


